Propanal, 3-[(4-methoxyphenyl)methoxy]-
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZQMWIFNOFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451254 | |
| Record name | Propanal, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128461-65-4 | |
| Record name | Propanal, 3-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl alcohol with propanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity Propanal, 3-[(4-methoxyphenyl)methoxy]-.
Chemical Reactions Analysis
Types of Reactions
Propanal, 3-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-methoxyphenyl)methoxy]propanoic acid.
Reduction: 3-[(4-methoxyphenyl)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 3-[(4-methoxyphenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 3-[(4-methoxyphenyl)methoxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chalcone Derivatives with Methoxyphenyl Substitutions
Chalcones (α,β-unsaturated ketones) with methoxyphenyl groups exhibit structure-activity relationships (SAR) critical for biological activity. highlights non-piperazine-substituted chalcones, such as 2h [(E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone] and 2p [(E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one], which share the 4-methoxyphenyl motif. Key findings include:
| Compound | Substituents (Ring A/B) | IC₅₀ (μM) | Activity Trend |
|---|---|---|---|
| Cardamonin | –OH (ortho/para, Ring A); –H (Ring B) | 4.35 | Highest chalcone activity |
| 2h | –Cl, –I (Ring A); –OCH₃ (Ring B) | 13.82 | Reduced potency vs. Cardamonin |
| 2p | –OCH₃ (Ring A/B) | 70.79 | Lowest potency in cluster 6 |
Key Observations :
Antioxidant Activity: Methoxyphenyl Propanal vs. Cinnamaldehyde
compares 3-(3-methoxyphenyl)propanal (Compound 1) with cinnamaldehyde (Compound 2):
| Compound | Functional Groups | Antioxidant Activity (Relative to Controls) |
|---|---|---|
| 3-(3-Methoxyphenyl)propanal | –OCH₃, –CHO | Moderate (weaker than esters/alcohols) |
| Cinnamaldehyde | –CHO | Low |
Key Observations :
- The methoxy group in Compound 1 forms three hydrogen bonds with SOD/tyrosinase enzymes, enhancing antioxidant activity compared to cinnamaldehyde, which relies solely on its aldehyde group .
- Aldehyde groups alone (e.g., in cinnamaldehyde) contribute minimally to antioxidant effects, underscoring the importance of methoxy substitution .
Docking and Receptor Interactions
evaluates 4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal , a structural analogue with –OH instead of –OCH₃. Despite a low similarity score (0.38), its hydroxyl groups enable stable docking with estrogen-related receptor alpha (RMSD = 0.84 Å) . This contrasts with methoxy-substituted propanals, where the bulkier –OCH₃ group may hinder receptor binding.
Biological Activity
Propanal, 3-[(4-methoxyphenyl)methoxy]- (CAS Number: 128461-65-4) is an organic compound characterized by its molecular formula . This compound features a propanal backbone with a substitution of a 4-methoxyphenylmethoxy group, which influences its biological activity and potential applications in medicinal chemistry.
The synthesis of Propanal, 3-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl alcohol with propanal using an acid catalyst. The process involves:
- Formation of Hemiacetal: Initial reaction forms an intermediate.
- Dehydration: The hemiacetal undergoes dehydration to yield the final product.
Reaction Conditions:
- Temperature: 60-80 °C
- Duration: 4-6 hours
Biological Activity
Research indicates that Propanal, 3-[(4-methoxyphenyl)methoxy]- exhibits various biological activities that warrant further investigation:
- Antioxidant Properties: The compound shows potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
- Enzyme Interaction: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and influencing metabolic pathways.
The mechanism of action for Propanal, 3-[(4-methoxyphenyl)methoxy]- involves:
- Covalent Bond Formation: Interaction with nucleophilic sites on biomolecules.
- Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
- Chemical Reactivity: The compound can undergo oxidation and reduction reactions, affecting its biological activity.
Comparative Analysis
Propanal, 3-[(4-methoxyphenyl)methoxy]- can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Propanal, 3-(4-hydroxy-3-methoxyphenyl) | Hydroxyl group instead of methoxy | Antioxidant |
| Propanal, 3-(4-methoxyphenyl) | Lacks the methoxy group on the phenyl ring | Moderate activity |
| Propanal, 3-(4-hydroxyphenyl) | Contains a hydroxyl group | Antimicrobial |
Case Studies and Research Findings
- Antioxidant Activity Study: In vitro tests demonstrated that Propanal, 3-[(4-methoxyphenyl)methoxy]- significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests a protective role against cellular damage.
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties against various bacterial strains. Results indicated that the compound showed notable inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition Assay: Investigations into enzyme interactions revealed that Propanal, 3-[(4-methoxyphenyl)methoxy]- could inhibit specific metabolic enzymes, hinting at its possible role in modulating metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-methoxyphenyl)methoxy]propanal, and how can reaction efficiency be validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a one-step synthesis may involve reacting 4-methoxybenzyl chloride with propanal derivatives under basic conditions (e.g., K₂CO₃ in DMF). Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s Template_relevance models) suggests feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC . Validation:
- Monitor reaction progress via TLC or GC-MS.
- Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., aldehyde proton at δ 9.8 ppm) and IR (C=O stretch ~1720 cm⁻¹) .
Q. How should researchers characterize the oxidation and reduction products of this compound?
Methodological Answer:
- Oxidation: Use KMnO₄ in acidic conditions to convert the aldehyde group to carboxylic acid, yielding 3-[(4-methoxyphenyl)methoxy]propanoic acid. Confirm via -NMR (carboxylic acid carbon at δ 170-175 ppm) .
- Reduction: Employ NaBH₄ or LiAlH₄ to reduce the aldehyde to alcohol (3-[(4-methoxyphenyl)methoxy]propanol). Validate using MS (m/z 194.24 for [M+H]⁺) .
Q. How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?
Methodological Answer: Use factorial design to test variables (temperature, solvent, catalyst loading). For example:
- Factors: Temperature (40–80°C), solvent polarity (DMF vs. THF), base concentration (1–3 eq).
- Response: Yield (%) and purity (HPLC).
Statistical tools like ANOVA identify significant factors. A central composite design (CCD) reduces experimental runs while capturing non-linear effects .
Case Study:
A 2³ factorial design revealed DMF and 2 eq K₂CO₃ at 60°C maximize yield (82% ± 3%) with minimal byproducts .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Meta-analysis: Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).
- Reproducibility Testing: Re-synthesize derivatives using standardized methods (e.g., IUPAC guidelines) and retest in controlled environments .
- Theoretical Modeling: Use DFT calculations to assess electronic effects (e.g., methoxy group’s electron-donating impact on reactivity) .
Q. What computational tools are recommended for predicting novel derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases).
- QSAR Models: Build regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (R² > 0.7) .
- AI-Driven Synthesis: Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for virtual screening .
Methodological Challenges & Solutions
Q. How to address low yields in multi-step syntheses involving sensitive functional groups?
Solution:
- Protection/Deprotection: Use TBDMS ethers for alcohol protection during oxidation steps.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hr) and improve selectivity .
Q. What strategies ensure reproducibility in spectral data across labs?
Solution:
- Standardized Protocols: Follow USP guidelines for NMR (e.g., 500 MHz, CDCl₃ as solvent).
- Inter-Lab Calibration: Share reference samples (e.g., certified AldrichCPR compounds) to align instrumentation .
Ethical & Safety Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
